Ethyl Salicylate

Beschreibung

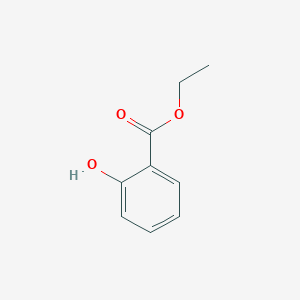

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCKQBWUSACYIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021958 | |

| Record name | Ethyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless to very light yellow liquid with a pleasant odor like wintergreen; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a spicy, anisic, wintergreen-like odour | |

| Record name | Benzoic acid, 2-hydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl salicylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20792 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029817 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/775/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

233.00 to 235.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029817 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Ethyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/775/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.125-1.131 | |

| Record name | Ethyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/775/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

118-61-6, 1321-50-2 | |

| Record name | Ethyl salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, hydroxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15576 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethyl salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/555U6TZ2MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029817 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

1.3 °C | |

| Record name | Ethyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029817 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Green Chemistry Principles for Ethyl Salicylate

Advanced Esterification Approaches for Ethyl Salicylate (B1505791) Synthesis

The primary method for synthesizing ethyl salicylate is through the esterification of salicylic (B10762653) acid with ethanol (B145695). patsnap.com Advances in this area focus on improving reaction efficiency, yield, and environmental profile through refined catalytic processes.

Acid-Catalyzed Esterification Mechanisms and Optimization

The conventional synthesis of this compound involves the Fischer esterification of salicylic acid and ethanol, typically using a strong acid catalyst. bartleby.comyoutube.com

The mechanism begins with the protonation of the carbonyl oxygen of salicylic acid by the acid catalyst (e.g., sulfuric acid), which increases the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen atom of ethanol attacks this carbonyl carbon. A proton is then transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). The elimination of water and a final deprotonation step yield the ester, this compound. youtube.com

A significant challenge in this reversible reaction is the presence of water, which can hydrolyze the ester back to the reactants. youtube.com Optimization strategies are therefore crucial for driving the reaction equilibrium towards the product side to achieve high yields.

Key optimization parameters include:

Catalyst Selection: While concentrated sulfuric acid is effective due to its strong acidity and dehydrating properties, it can lead to by-products, equipment corrosion, and environmental concerns. google.comresearchgate.net Alternative catalysts such as p-toluenesulfonic acid are also used, which can result in high yields of up to 89%. google.comgoogle.com Heterogeneous acid catalysts, such as those derived from fly ash, are also being explored for their stability and reusability. researchgate.net

Reactant Ratio and Water Removal: Using an excess of one reactant, typically ethanol, can shift the equilibrium to favor ester formation. bartleby.com A more direct approach is the continuous removal of water as it is formed. One patented method involves adding high-concentration ethanol (over 90%) to the reaction while simultaneously distilling off the ethanol-water azeotrope, which effectively promotes the forward reaction. google.com

Temperature Control: The reaction temperature is typically controlled between 100-120°C to ensure a reasonable reaction rate without excessive side reactions. google.com

| Parameter | Method | Purpose | Reference |

| Catalyst | Concentrated H₂SO₄, p-toluenesulfonic acid | To protonate the carboxylic acid and increase reaction rate. | google.com, google.com |

| Reactants | Use of excess ethanol | To shift the reaction equilibrium towards the products (Le Chatelier's Principle). | bartleby.com |

| Product Removal | Distillation of ethanol/water mixture | To remove water, a product of the reaction, and drive the equilibrium forward. | google.com |

| Temperature | Heating to 100-120°C | To increase the rate of reaction. | google.com |

Enzymatic Synthesis of this compound and Related Esters

Enzymatic synthesis offers a green alternative to traditional acid catalysis, operating under milder conditions and offering high specificity. Lipases are the most commonly used enzymes for this purpose due to their ability to catalyze esterification and transesterification reactions. jst.go.jpnih.gov Microbial lipases, in particular, are widely used because they are active under a broad range of conditions. nih.gov

Lipase-Catalyzed Transesterification for this compound Production

Transesterification is a key enzymatic route for producing esters. In this process, an existing ester reacts with an alcohol in the presence of a lipase (B570770) to form a new ester and a new alcohol. mdpi.com For this compound synthesis, this could involve the reaction of a different salicylate ester (like mthis compound) with ethanol, or the reaction of salicylic acid with an ethyl ester of another acid (acidolysis). nih.gov

The kinetics of lipase-catalyzed reactions often follow a Ping-Pong Bi-Bi mechanism. nih.govcore.ac.uk In this model, the enzyme first reacts with one substrate (e.g., the acyl donor) to form an acyl-enzyme intermediate, releasing the first product. This intermediate then reacts with the second substrate (the alcohol) to form the final ester product and regenerate the free enzyme. nih.gov However, a challenge in these systems can be substrate inhibition, where high concentrations of either the acid or the alcohol can reduce the reaction rate. nih.gov

Immobilized Enzyme Systems in this compound Synthesis

To enhance the practicality and cost-effectiveness of enzymatic synthesis, lipases are often immobilized on solid supports. Immobilization offers several advantages, including simplified separation of the catalyst from the reaction mixture, improved enzyme stability (thermal and operational), and the potential for continuous processing and enzyme reuse over multiple cycles. nih.govnih.gov

For instance, a lipase from Geobacillus sp. was immobilized onto a silica (B1680970) gel matrix by surface adsorption for the synthesis of mthis compound. nih.gov The immobilized enzyme demonstrated good reusability, retaining over 40% of its original activity after four cycles. nih.gov Various supports can be used, including ion exchange resins like Lewatit® and Q-Sepharose®, with the choice of support influencing the immobilization efficiency and catalytic activity. nih.gov The reusability and stability of immobilized enzymes are critical factors for their industrial application, making them a cornerstone of green biocatalysis. researchgate.net

| Enzyme System | Support Material | Key Advantage | Related Ester Synthesized | Reference |

| Immobilized Lipase | Silica Gel | Enzyme reusability (40.78% activity after 4th cycle) | Mthis compound | nih.gov |

| Lipase TLL | Q-Sepharose® | High transesterification yield (70.1% for fatty acid ethyl esters) | Fatty Acid Ethyl Esters | nih.gov |

| Free Lipase | - | High specificity under mild conditions | Ethyl Acetate, Ethyl Lactate | jst.go.jp |

Green Chemistry Integration in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of this compound synthesis, this primarily involves moving away from harsh catalysts and volatile organic solvents.

Solvent-Free Reaction Systems for this compound

A key strategy in green chemistry is the development of solvent-free reaction systems. researchgate.net Eliminating organic solvents reduces waste, minimizes environmental impact, and simplifies product purification. researchgate.net

Solvent-free synthesis of salicylate esters has been successfully demonstrated. researchgate.net One approach involves acidic catalysis in dry media, where a solid mixture of reagents is heated with a catalytic amount of an acid like p-toluenesulfonic acid. researchgate.net Another method is phase transfer catalysis (PTC), which can facilitate reactions between reactants in different phases without the need for a bulk solvent. researchgate.net These reactions can often be accelerated by microwave activation, which provides rapid and uniform heating, leading to shorter reaction times and potentially higher yields. researchgate.net

Lipase-catalyzed transesterification can also be performed in solvent-free media, where one of the liquid substrates can act as the reaction medium. researchgate.net This approach is highly attractive as it maximizes reactant concentration and volumetric productivity, aligning perfectly with the goals of green and sustainable chemical production. researchgate.net

Reduced Pressure Evaporation Techniques in this compound Synthesis

Reduced pressure evaporation, commonly known as vacuum distillation, is a critical technique employed in the synthesis and purification of this compound. This method is particularly valuable for separating the final product from unreacted starting materials, byproducts, and solvents. The primary advantage of distillation under reduced pressure is that it lowers the boiling points of the compounds being separated. e3s-conferences.org This is crucial for this compound, as it minimizes the risk of thermal decomposition that can occur at the higher temperatures required for atmospheric distillation. e3s-conferences.org

In typical synthetic procedures, after the initial esterification reaction between salicylic acid and ethanol, the crude product mixture contains this compound, excess ethanol, water, and the acid catalyst. google.comgoogle.com Reduced pressure distillation is then applied to efficiently remove the volatile components, primarily excess ethanol. google.com Subsequently, the technique is used to purify the this compound itself. For instance, fractions can be collected at a tower temperature between 80 and 125 °C under a vacuum of 0.10 MPa to yield the purified product. google.com

The application of vacuum pressure ensures that the distillation process is conducted at temperatures below the thermal threshold of the compounds, preserving the integrity of the final product and preventing the formation of dark-colored impurities. e3s-conferences.org Research on the vapor-liquid equilibrium of related compounds has shown that vacuum conditions significantly decrease the required temperature compared to the standard boiling point at atmospheric pressure, highlighting the method's effectiveness in preventing thermal degradation. e3s-conferences.org

Atom Economy Considerations in this compound Synthetic Pathways

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org It provides a framework for evaluating how many atoms from the reactants are incorporated into the final product and how many are lost as byproducts. rsc.org The percent atom economy is calculated using the formula:

% Atom Economy = (Formula Weight of Atoms Utilized / Formula Weight of all Reactants) x 100

The most common synthesis of this compound is the Fischer esterification of salicylic acid with ethanol, typically catalyzed by an acid like sulfuric acid or p-toluenesulfonic acid. google.comgoogle.com The balanced chemical equation for this reaction is:

C₇H₆O₃ (Salicylic Acid) + C₂H₆O (Ethanol) → C₉H₁₀O₃ (this compound) + H₂O (Water)

From an atom economy perspective, addition and rearrangement reactions are considered ideal as they can theoretically achieve 100% atom economy. Esterification, a type of substitution (specifically, condensation) reaction, generates a byproduct—in this case, water. While the yield of the reaction might be high, the generation of a byproduct means the atom economy will be less than 100%. rsc.org

The calculation for the atom economy of this compound synthesis is detailed in the table below.

Interactive Data Table: Atom Economy of this compound Synthesis

| Compound | Formula | Molar Mass ( g/mol ) | Role | Status |

| Salicylic Acid | C₇H₆O₃ | 138.12 | Reactant | Utilized (in part) |

| Ethanol | C₂H₆O | 46.07 | Reactant | Utilized (in part) |

| Total Reactants | 184.19 | |||

| This compound | C₉H₁₀O₃ | 166.17 | Desired Product | Utilized |

| Water | H₂O | 18.02 | Byproduct | Not Utilized |

| Total Products | 184.19 | |||

| % Atom Economy | 90.22% |

Calculation: (166.17 / 184.19) x 100 = 90.22%

This calculation shows that for every 184.19 g of reactants used, a maximum of 166.17 g can be converted into the desired this compound, resulting in an atom economy of 90.22%. The remaining 9.78% of the reactant mass is converted into the water byproduct. This high atom economy indicates that the Fischer esterification pathway is relatively efficient in terms of atom utilization, minimizing waste. monash.edu

Novel Synthetic Routes for this compound Derivatives

Research into salicylate derivatives aims to create novel compounds with enhanced or new biological activities. These synthetic routes often start with a basic salicylate structure and add various functional groups or moieties.

One example is the synthesis of Trifluorothis compound (TFESA), a novel derivative created to act as an elicitor for inducing the biosynthesis of secondary metabolites in plant cell cultures. nih.gov The synthesis of this derivative involves the reaction of a salicylate with trifluoroethanol. When applied to cell cultures of Taxus chinensis, TFESA was shown to be a more powerful elicitor for the production of taxuyunnanine C than salicylic acid itself. nih.gov

Another area of development involves synthesizing salicylate derivatives bearing a piperazine (B1678402) moiety, which is a crucial element in many drugs. researchgate.net Although starting with mthis compound, the synthetic principles are directly applicable to this compound derivatives. These multi-step synthetic routes can involve:

Reaction of the salicylate with a reagent to create a more reactive intermediate.

Reaction of the intermediate with piperazine or a piperazine derivative. researchgate.net

Further modification of the attached piperazine ring.

These novel derivatives have been investigated for a range of potential therapeutic uses, including anti-inflammatory, analgesic, and other medicinal properties. researchgate.netwikipedia.org

Interactive Data Table: Examples of Novel Salicylate Derivatives

| Derivative Name | Base Compound | Key Added Moiety/Group | Investigated Application |

| Trifluorothis compound (TFESA) | Salicylate | Trifluoroethyl group | Elicitor in plant cell cultures nih.gov |

| Mthis compound derivatives | Mthis compound | Piperazine moiety | Anti-inflammatory activities researchgate.net |

Pharmacological and Biological Activity of Ethyl Salicylate and Its Metabolites

Mechanism of Action of Ethyl Salicylate (B1505791)

Upon administration, ethyl salicylate is rapidly hydrolyzed by esterases in tissues and the bloodstream, yielding salicylic (B10762653) acid and ethanol (B145695). patsnap.com It is the resulting salicylic acid that is responsible for the compound's physiological effects. patsnap.compnas.org The primary mechanisms of action involve the inhibition of cyclooxygenase (COX) enzymes and the modulation of nuclear factor-kappaB (NF-κB) signaling pathways.

Salicylates are well-known for their ability to inhibit COX enzymes, which are critical for the biosynthesis of prostaglandins (B1171923), key mediators of inflammation, pain, and fever. patsnap.compatsnap.compatsnap.com

Salicylic acid acts as a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoenzymes. patsnap.comontosight.ai COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as protecting the gastrointestinal lining. patsnap.com In contrast, COX-2 is an inducible enzyme, with its expression being upregulated during inflammatory responses. pnas.orgpatsnap.com While some research indicates that salicylic acid itself is a poor inhibitor of COX-1 and COX-2 activity in vitro, other studies suggest that it can inhibit COX-2 activity. researchgate.netnih.gov It is also proposed that certain metabolites of salicylic acid may contribute to its pharmacological action by inhibiting COX-2-dependent prostaglandin (B15479496) formation at inflammatory sites. nih.gov Unlike acetylsalicylic acid (aspirin), which irreversibly inhibits COX enzymes, the inhibition by sodium salicylate is reversible and of shorter duration. patsnap.com

Table 1: Effects of Salicylates on Cyclooxygenase (COX) Enzymes

| Feature | Description | References |

|---|---|---|

| Target Enzymes | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | patsnap.com, ontosight.ai |

| Nature of Inhibition | Non-selective | patsnap.com, ontosight.ai |

| Effect on COX-1 | Inhibition of constitutive functions | patsnap.com |

| Effect on COX-2 | Inhibition of inducible inflammatory responses | patsnap.com, pnas.org |

| Primary Outcome | Reduced prostaglandin synthesis | patsnap.com, patsnap.com, ontosight.ai |

| Therapeutic Relevance | Anti-inflammatory and analgesic effects | patsnap.com, sciendo.com |

Beyond their effects on COX enzymes, salicylates also modulate key inflammatory signaling pathways, most notably the nuclear factor-kappaB (NF-κB) pathway. ontosight.ainih.govclinicaleducation.org

Salicylates, including sodium salicylate and aspirin (B1665792), have been shown to inhibit the activation of NF-κB. nih.govahajournals.org This transcription factor is crucial for the expression of numerous genes involved in inflammatory and immune responses. nih.govekb.eg The inhibitory mechanism involves preventing the degradation of IκB, the inhibitor of NF-κB. nih.gov By stabilizing IκB, salicylates keep NF-κB in an inactive state within the cytoplasm, thereby preventing its translocation to the nucleus where it would otherwise activate pro-inflammatory gene transcription. nih.govnih.gov This inhibition of NF-κB activation appears to be a key component of the anti-inflammatory action of salicylates. clinicaleducation.orgjci.org

Table 2: Modulation of NF-κB Signaling by Salicylates

| Feature | Description | References |

|---|---|---|

| Target Pathway | Nuclear Factor-kappaB (NF-κB) Signaling | nih.gov, ontosight.ai, clinicaleducation.org |

| Mechanism | Inhibition of IκB degradation, preventing NF-κB activation and nuclear translocation. | nih.gov, nih.gov, ahajournals.org |

| Effect on Cytokines | Downregulation of pro-inflammatory cytokine gene expression (e.g., IL-1, IL-6). | nih.gov, nih.gov, clinicaleducation.org |

| Overall Outcome | Attenuation of the inflammatory response. | clinicaleducation.org, ekb.eg |

Epigenetic Regulatory Mechanisms Involving Salicylates

Recent research has uncovered novel mechanisms of action for salicylates, including this compound's primary metabolite, salicylic acid, that extend into the realm of epigenetics. These mechanisms involve the modification of proteins that regulate gene expression without altering the DNA sequence itself.

Inhibition of CBP/p300 Lysine (B10760008) Acetyltransferase Activity

Salicylate has been shown to specifically inhibit the lysine acetyltransferase (LAT) activity of two critical, structurally related transcriptional coactivators: CREB-binding protein (CBP) and the E1A-associated protein p300. nih.govkyoto-u.ac.jpnih.gov This inhibition is not a result of indirect effects but stems from a direct interaction with the enzymes. nih.gov

Kinetic analyses have revealed that salicylate acts as a direct competitive inhibitor against acetyl-Coenzyme A (acetyl-CoA), one of the primary substrates for the acetylation reaction catalyzed by CBP/p300. kyoto-u.ac.jp By competing with acetyl-CoA for binding at or near its catalytic site, salicylate effectively reduces the acetyltransferase activity of these enzymes. nih.govkyoto-u.ac.jp This competitive inhibition mechanism was further supported by thermal shift assays, which showed that salicylate reduces the unfolding temperature of p300, indicating a direct binding interaction. kyoto-u.ac.jp A chemical structure-similarity search identified diflunisal, another anti-inflammatory drug with a salicylic acid substructure, as an even more potent inhibitor of p300 than salicylate itself. nih.govkyoto-u.ac.jpnih.gov

Effects on Histone and Non-Histone Protein Acetylation

The inhibition of CBP/p300 by salicylate has direct consequences for the acetylation state of various cellular proteins, including both histone and non-histone targets. nih.govkyoto-u.ac.jp Acetylation is a key post-translational modification that can alter protein function and is crucial for regulating gene expression through chromatin remodeling. tandfonline.com

Histone Acetylation: In cell-based assays, treatment with salicylate leads to a dose-dependent deacetylation of specific lysine residues on histones. nih.gov Observed effects include the deacetylation of H2A at lysines 5 and 9 (H2AK5/K9), H2B at lysines 12 and 15 (H2BK12/K15), and H3 at lysine 56 (H3K56). nih.gov This effect on histone acetylation underscores a significant role for salicylate in modulating chromatin structure and gene accessibility.

Table 1: Effects of Salicylate on Protein Acetylation

| Protein Class | Specific Protein | Observed Effect | Reference |

|---|---|---|---|

| Histones | H2A (K5/K9) | Deacetylation | nih.gov |

| H2B (K12/K15) | Deacetylation | nih.gov | |

| H3 (K56) | Deacetylation | nih.gov | |

| Non-Histones | p53 (K382) | Decreased Acetylation | nih.govelifesciences.org |

| NF-κB (K310) | Decreased Acetylation | nih.govelifesciences.org |

Other Proposed Mechanisms of Salicylate Action

In addition to epigenetic regulation, the biological effects of salicylates are attributed to several other well-established and proposed mechanisms.

Uncoupling of Oxidative Phosphorylation

A significant mechanism of salicylate action, particularly at higher concentrations, is the uncoupling of oxidative phosphorylation in mitochondria. nih.govlitfl.commedscape.comvumc.org This process disrupts the critical link between the electron transport chain and ATP synthesis. litfl.com Salicylates act as protonophores, increasing the permeability of the inner mitochondrial membrane to protons and dissipating the proton gradient that normally drives ATP synthase. diabetesjournals.org

This uncoupling leads to an increase in oxygen consumption and carbon dioxide production as the body attempts to compensate for the inefficient ATP generation. vumc.orguomustansiriyah.edu.iq The energy that is normally captured in ATP is instead released as heat, which can contribute to the fever seen in toxicity. litfl.com This effect is not limited to intact mitochondria but has also been demonstrated in mitochondrial fragments. nih.govnih.gov The action of salicylate on oxidative phosphorylation is often compared to that of the classic uncoupling agent dinitrophenol. nih.govnih.gov This interference with cellular respiration results in the accumulation of pyruvic and lactic acids, contributing to metabolic acidosis. uomustansiriyah.edu.iqderangedphysiology.com

Stimulation of Respiratory Centers

Salicylates have a direct stimulatory effect on the respiratory centers located in the medulla of the brainstem. litfl.commedscape.comvumc.orgmhmedical.com This stimulation leads to an increased rate (tachypnea) and depth (hyperpnea) of respiration, a condition known as hyperventilation. medscape.comuomustansiriyah.edu.iq The resulting increase in gas exchange causes an excessive elimination of carbon dioxide from the blood, leading to a primary respiratory alkalosis. medscape.commhmedical.com This is often one of the earliest and most characteristic signs of salicylate exposure. litfl.com The increased respiratory drive is further exacerbated by the increased production of CO2 from the uncoupling of oxidative phosphorylation. vumc.org

Modulation of AMPK Activity

Salicylates have been identified as direct activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. capes.gov.brnih.govnih.govresearchgate.net This activation is allosteric, with salicylate binding to the same site on the AMPK β1 subunit as the synthetic activator A-769662. diabetesjournals.orgcapes.gov.br The binding of salicylate not only activates the kinase but also inhibits its dephosphorylation at the activating site (threonine-172), thus prolonging its active state. capes.gov.br

AMPK activation is a plausible mechanism for some of the beneficial metabolic effects of salicylates, such as increased fat utilization. capes.gov.brnih.gov However, it is crucial to note that not all of salicylate's effects are dependent on AMPK. For instance, the inhibition of CBP/p300 by salicylate occurs independently of AMPK activation. nih.govkyoto-u.ac.jpelifesciences.org Furthermore, studies have shown that salicylate can improve glucose homeostasis and reduce liver lipids in mice lacking the AMPK-β1 subunit, suggesting that other mechanisms, such as mitochondrial uncoupling, are also primary drivers of these particular effects. diabetesjournals.org

Table 2: Summary of Other Mechanisms of Salicylate Action

| Mechanism | Description | Key Cellular/Systemic Effect | Reference |

|---|---|---|---|

| Uncoupling of Oxidative Phosphorylation | Acts as a protonophore, dissipating the mitochondrial proton gradient. | Decreased ATP synthesis, increased O2 consumption, heat production, metabolic acidosis. | nih.govlitfl.comvumc.orgdiabetesjournals.org |

| Stimulation of Respiratory Centers | Directly stimulates the medulla in the brainstem. | Hyperventilation, leading to primary respiratory alkalosis. | litfl.commedscape.comvumc.orgmhmedical.com |

| Modulation of AMPK Activity | Direct, allosteric activation of the AMPK enzyme. | Regulation of cellular metabolism, including fat utilization. | capes.gov.brnih.govnih.govresearchgate.net |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Salicylic acid |

| Acetyl-Coenzyme A (acetyl-CoA) |

| Diflunisal |

| Dinitrophenol |

| Adenosine (B11128) triphosphate (ATP) |

| Pyruvic acid |

| Lactic acid |

Anti-inflammatory Properties of this compound and its Derivatives

This compound and its derivatives are recognized for their anti-inflammatory effects, which are primarily attributed to their ability to modulate the production of inflammatory mediators. These compounds, like other salicylates, are known to inhibit the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, lipids that play a significant role in inflammation, pain, and fever. nih.gov By reducing prostaglandin production, this compound can decrease inflammation. nih.gov

In vitro and In vivo Anti-inflammatory Efficacy Studies

The anti-inflammatory efficacy of salicylate derivatives has been demonstrated in various in vivo models. One common model is the carrageenan-induced paw edema test in rats, which assesses the ability of a compound to reduce acute inflammation. In such studies, the administration of various salicylate derivatives has been shown to inhibit paw edema, indicating their anti-inflammatory potential. For instance, a study on acyl and salicylic acid hydrazide derivatives demonstrated time-dependent inhibition of paw edema. researchgate.net

| Compound/Fraction | Dose | Time after Carrageenan | Percentage Inhibition of Edema (%) |

| Compound 14 | - | 1 hour | 15.8 |

| Compound 18 | - | 1 hour | 10.5 |

| Compound 14 | - | 3 hours | 16.7 |

| Compound 18 | - | 3 hours | 22.2 |

| Compound 16 | - | 5 hours | 23.5 |

| Compound 18 | - | 5 hours | 29.4 |

| Methanol Extract | 200 mg/kg | - | 42 |

| Methanol Extract | 400 mg/kg | - | 44 |

| n-hexane Fraction | 200 mg/kg | - | 47 |

| n-hexane Fraction | 400 mg/kg | - | 36 |

| Ethyl Acetate Fraction | 200 mg/kg | - | 33 |

| Ethyl Acetate Fraction | 400 mg/kg | - | 31 |

| Methanol Fraction | 200 mg/kg | - | 43 |

| Methanol Fraction | 400 mg/kg | - | 42 |

| Diclofenac Sodium (Standard) | 5 mg/kg | - | 51 |

Table 1: In vivo anti-inflammatory activity of various salicylate derivatives and fractions in the carrageenan-induced paw edema model in rats. researchgate.netpensoft.net

Evaluation of this compound 2-O-β-D-glucoside as an Anti-inflammatory Agent

This compound 2-O-β-D-glucoside (ESG), a derivative isolated from Gaultheria yunnanensis, has been specifically evaluated for its anti-inflammatory properties. nih.gov In vitro studies using lipopolysaccharide (LPS)-activated murine macrophages (RAW264.7 cells) have shown that ESG possesses potent anti-inflammatory effects. nih.gov

The mechanism of action of ESG involves the dose-dependent inhibition of the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov Furthermore, ESG significantly inhibits the LPS-stimulated production of nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and COX proteins, respectively. nih.gov

A key aspect of its anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Western blot analysis has revealed that ESG inhibits the LPS-induced activation of NF-κB by preventing the phosphorylation of the inhibitor IκBα and the p65 subunit. nih.govmdpi.com This subsequently blocks the nuclear translocation of NF-κB, a critical step in the transcription of genes for pro-inflammatory mediators. nih.gov

| Concentration of PF-ES (Ethyl 2-O-β-D-glucopyranosylbenzoate) | TNF-α Secretion (pg/ml) | IL-1β Secretion (pg/ml) | IL-6 Secretion (pg/ml) |

| Control | 15.3 ± 2.4 | 12.8 ± 3.1 | 20.3 ± 4.5 |

| Model (LPS) | 489.6 ± 51.2 | 189.5 ± 21.4 | 1569.7 ± 154.8 |

| 10⁻⁷ M/L | 356.8 ± 32.5 | 132.4 ± 15.7 | 1125.4 ± 101.2 |

| 10⁻⁶ M/L | 215.4 ± 25.7 | 89.7 ± 11.2 | 758.9 ± 80.4 |

| 10⁻⁵ M/L | 125.7 ± 15.3 | 45.8 ± 6.3 | 412.6 ± 45.8 |

Table 2: In vitro anti-inflammatory effect of Ethyl 2-O-β-D-glucopyranosylbenzoate on the secretion of inflammatory factors in LPS-stimulated cells. google.com

Analgesic Effects and Associated Mechanisms

This compound is commonly used in topical analgesic formulations to provide relief from musculoskeletal pain. nih.gov The primary mechanism behind its analgesic effect when applied topically is believed to be counter-irritation. nih.gov This process involves causing a mild irritation of the sensory nerve endings in the skin. nih.gov This irritation is thought to alter or offset the perception of pain in the underlying muscles or joints that are served by the same nerves. nih.govdrugbank.com The sensation of warmth generated by the dilation of blood vessels in the skin also contributes to the soothing effect. nih.gov

In addition to the counter-irritant effect, the partial absorption of this compound through the skin allows it to exert a more direct pharmacological action. Once absorbed, it is hydrolyzed to salicylic acid, which then inhibits the cyclooxygenase (COX) enzymes. nih.gov This inhibition reduces the production of prostaglandins, which are key mediators of pain and inflammation. nih.gov Therefore, the analgesic action of topical this compound is a dual mechanism involving both a sensory distraction through counter-irritation and a localized anti-inflammatory action by inhibiting prostaglandin synthesis. nih.govdrugbank.com

Antipyretic Actions

The antipyretic, or fever-reducing, properties of salicylates are well-established. This action is also linked to the inhibition of prostaglandin synthesis, particularly in the hypothalamus, which is the region of the brain that regulates body temperature. An increase in prostaglandin levels in the hypothalamus can lead to a rise in the body's temperature set-point, resulting in fever. By inhibiting COX and reducing prostaglandin production, salicylates can help to lower a fever. nih.gov

Studies on various salicylate derivatives have demonstrated their antipyretic effects in animal models. For example, in a study using a yeast-induced pyrexia model in rats, several synthetic salicylates showed a notable antipyretic effect. um.edu.my

| Compound | Change in Rectal Temperature (°C) |

| Allyl salicylate | 0.4 |

| Allyl acetylsalicylate | 1.8 |

| Dimethyl-β-(O-salicyloyl)ethylphosphonate | 1.4 |

| Diethyl-β-(O-salicyloyl)ethylphosphonate | 0.9 |

| Diisopropyl-β-(O-salicyloyl)ethylphosphonate | 1.0 |

Table 3: Antipyretic effect of various salicylates in a yeast-induced pyrexia model in rats. um.edu.my

Antimicrobial Activities of this compound and Salicylate Esters

Salicylic acid and its esters have demonstrated antimicrobial properties against a range of microorganisms. This activity contributes to their use in various dermatological and cosmetic products.

Antibacterial Efficacy and Mechanism of Action

Salicylate esters have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The efficacy can be influenced by the specific structure of the ester. For instance, studies on newly synthesized salicylate-fatty acid esters revealed that the nature of the fatty acid component is crucial for the antibacterial action. ijrpr.com

The mechanism of antibacterial action of salicylic acid and its derivatives is thought to involve the disruption of the bacterial cell wall and membrane. nih.govresearchgate.net This disruption can lead to the leakage of intracellular components, such as alkaline phosphatase, nucleic acids, and proteins, ultimately resulting in bacterial cell death. nih.govresearchgate.net

The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy. Studies have reported the MIC values of salicylic acid and its derivatives against common bacteria like Staphylococcus aureus and Escherichia coli.

| Compound | Organism | MIC (mg/mL) |

| Salicylic acid microcapsules | Escherichia coli | 4 |

| Salicylic acid microcapsules | Staphylococcus aureus | 4 |

Table 4: Minimum Inhibitory Concentration (MIC) of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus. nih.govresearchgate.net

Antifungal Properties

This compound and its primary metabolite, salicylic acid, have demonstrated notable antifungal properties against a variety of fungal species. Research has shown that these compounds can inhibit fungal growth and development, making them potential candidates for agricultural and clinical applications.

Volatile organic compounds (VOCs) from Streptomyces fimicarius BWL-H1, which include mthis compound (a related salicylate ester), have been shown to inhibit the growth of the litchi downy blight pathogen Peronophythora litchii. mdpi.com Studies have also reported the antifungal activity of this compound against various bacteria. researcher.life For instance, extracts of Coleus atropurpereus miana leaves, containing this compound among other compounds, showed inhibitory zones against Escherichia coli and Staphylococcus aureus. researcher.life

The antifungal activity of salicylic acid, the primary metabolite of this compound, has been more extensively studied. It has been shown to inhibit the mycelial growth of Eutypa lata in a concentration-dependent manner, with a threshold value of 0.1 mM. researchgate.net At a concentration of 1 mM, it exhibits fungistatic properties, while at 2 mM or higher, it has a fungicidal effect. researchgate.net Salicylic acid has also been found to be effective against fungi such as Fusarium and Rhizoctonia. researchgate.net

Table 1: Antifungal Activity of Salicylates

| Compound | Fungal Species | Effect | Concentration | Citation |

|---|---|---|---|---|

| This compound | Escherichia coli | 6 mm clear zone | 12.5% | researcher.life |

| This compound | Escherichia coli | 7 mm clear zone | 25% | researcher.life |

| This compound | Escherichia coli | 8 mm clear zone | 50% | researcher.life |

| Salicylic Acid | Eutypa lata | Mycelial growth inhibition (threshold) | 0.1 mM | researchgate.net |

| Salicylic Acid | Eutypa lata | Fungistatic | 1 mM | researchgate.net |

| Salicylic Acid | Eutypa lata | Fungicidal | ≥ 2 mM | researchgate.net |

Anticancer Potential of Salicylates

Salicylates, including the metabolites of this compound, have garnered significant attention for their potential anticancer properties. Research has demonstrated their ability to suppress the growth of various cancer cell lines, particularly leukemia, through mechanisms that include the induction of apoptosis, generation of reactive oxygen species (ROS), and causing DNA damage.

Sodium salicylate has been shown to potently induce programmed cell death (apoptosis) in several human myeloid leukemia cell lines, including TF-1, U937, CMK-1, HL-60, and Mo7e, at pharmacological concentrations of 1 to 3 mmol/L. nih.gov In B-chronic lymphocytic leukemia (B-CLL) cells, both aspirin and salicylate induced a dose- and time-dependent decrease in cell viability, with a mean IC50 of 6.96 ± 1.13 mmol/L for salicylate. asianpubs.org Studies have also shown that salicylate can inhibit the proliferation of Kasumi-1 leukemia cells at concentrations as low as 1 mM, an effect attributed in part to increased apoptosis. elifesciences.org Furthermore, sodium salicylate has been observed to selectively enhance the apoptotic effects of tumor necrosis factor (TNF) in human erythroleukemia cells. pnas.orgnih.gov

Table 2: Effect of Salicylates on Leukemia Cell Line Growth

| Compound | Cell Line | Effect | IC50 / Concentration | Citation |

|---|---|---|---|---|

| Sodium Salicylate | Myeloid Leukemia (TF-1, U937, CMK-1, HL-60, Mo7e) | Induction of apoptosis | 1-3 mmol/L | nih.gov |

| Salicylate | B-Chronic Lymphocytic Leukemia (B-CLL) | Cytotoxicity | Mean IC50: 6.96 ± 1.13 mmol/L | asianpubs.org |

| Salicylate | Kasumi-1 (Leukemia) | Cell proliferation inhibition | As low as 1 mM | elifesciences.org |

| Sodium Salicylate | L1210 (Leukemia) | Growth inhibition | IC50: 40 µM to >4 mM for derivatives | iiarjournals.org |

A key mechanism underlying the anticancer activity of salicylates is the induction of oxidative stress through the generation of reactive oxygen species (ROS). oup.com Salicylate has been shown to interact with the respiratory chain of liver mitochondria, leading to the production of hydrogen peroxide and other ROS. researchgate.net This oxidative stress can trigger the mitochondrial permeability transition, a critical event in apoptosis. researchgate.net In primary effusion lymphoma (PEL) cell lines, sodium salicylate induced ROS production in a dose-dependent manner, with accumulation observed as early as 5 minutes after treatment. iiarjournals.org

The induction of ROS by salicylates is closely linked to DNA damage and fragmentation, which are hallmarks of apoptosis. oup.com In B-CLL cells, both aspirin and salicylate were found to induce DNA fragmentation. asianpubs.org Similarly, in studies with salicylate and the related compound diflunisal, a dose-dependent increase in the sub-G1 cell fraction was observed, indicating apoptotic fragmentation. elifesciences.org Salicylate has also been identified as a novel catalytic inhibitor of human DNA topoisomerase IIα, an enzyme essential for cell proliferation, which can lead to the prevention of DNA double-strand break repair. core.ac.uk

Table 3: Salicylate-Induced ROS Formation and DNA Damage in Cancer Cells

| Compound | Cell Line | Effect | Observation | Citation |

|---|---|---|---|---|

| Sodium Salicylate | Primary Effusion Lymphoma (PEL) | ROS Production | Increased ROS in a dose-dependent manner | iiarjournals.org |

| Salicylate | B-Chronic Lymphocytic Leukemia (B-CLL) | DNA Fragmentation | Induced DNA fragmentation | asianpubs.org |

| Salicylate | Kasumi-1 (Leukemia) | Apoptotic Fragmentation | Dose-dependent increase of sub-G1 cell fraction | elifesciences.org |

| Salicylate | Human Breast Cancer | Inhibition of DNA Repair | Prevents doxorubicin-induced DNA double-strand breaks | core.ac.uk |

Neuroprotective Effects of Salicylates

Salicylates have demonstrated neuroprotective effects in various models of neuronal injury. These effects are attributed to several mechanisms, including their ability to scavenge free radicals and reduce oxidative stress.

The neuroprotective effects of salicylate derivatives are thought to be related to their ability to scavenge hydroxyl radicals. turkishneurosurgery.org.tr This is a crucial mechanism as oxidative stress is a significant contributor to neuronal damage in neurodegenerative diseases. turkishneurosurgery.org.tr Studies have shown that salicylic acid can act as a free radical scavenger in the brain, suggesting its potential as a neuroprotectant. turkishneurosurgery.org.tr The fluorinated salicylate, triflusal, has been shown to exert neuroprotective effects after excitotoxic brain damage, which is associated with a decrease in inflammatory mediators and markers of oxidative stress. mpg.deresearchgate.net Furthermore, high doses of salicylate and aspirin have been found to be protective against acidosis-induced neuronal injury in rat cortical neurons. nih.gov

Table 4: Neuroprotective Mechanisms of Salicylates

| Compound/Metabolite | Proposed Mechanism | Experimental Model | Finding | Citation |

|---|---|---|---|---|

| Salicylate Derivatives | Hydroxyl radical scavenging | MPTP-induced neurotoxicity | Protection against dopamine (B1211576) depletion | turkishneurosurgery.org.tr |

| Salicylic Acid | Free radical scavenging | MPTP-treated mice | Neuroprotectant activity | turkishneurosurgery.org.tr |

| Triflusal | Reduction of inflammatory mediators and oxidative stress | Excitotoxic lesion in postnatal brain | Reduction of neurodegenerative area | mpg.deresearchgate.net |

| Salicylate/Aspirin | Inhibition of acid-sensing ion channels | Acidosis in rat cortical neurons | Protection against neuronal injury | nih.gov |

Antidiabetic Effects of Natural Salicylates

Certain natural salicylates have shown promise in the management of diabetes, primarily through their ability to improve insulin (B600854) sensitivity and regulate glucose metabolism. A notable example is the amorfrutin class of compounds.

Amorfrutins, found in the fruits of Amorpha fruticosa and the roots of Glycyrrhiza foetida, are potent and selective agonists of the peroxisome proliferator-activated receptor gamma (PPARγ). nih.govacs.org PPARγ is a key regulator of lipid and glucose metabolism. nih.gov Amorfrutins bind to and activate PPARγ, leading to beneficial changes in gene expression related to metabolism. nih.govacs.org In animal models of type 2 diabetes, amorfrutin treatment has been shown to improve insulin resistance, reduce plasma glucose, insulin, and triglyceride levels without causing the weight gain associated with some synthetic PPARγ agonists. nih.gov For instance, amorfrutin B has a high affinity for PPARγ, comparable to the synthetic drug rosiglitazone, but acts as a partial agonist, which may contribute to its favorable safety profile. acs.org

Table 5: Antidiabetic Activity of Amorfrutins

| Compound | Target | Effect | In Vivo Model | Key Finding | Citation |

|---|---|---|---|---|---|

| Amorfrutin 1 | PPARγ | Insulin sensitization | High-fat diet-induced obese mice | Improved insulin resistance and glucose tolerance | nih.gov |

| Amorfrutin 1 | PPARγ | Reduction of plasma insulin, glucose, and triglycerides | db/db mice | More potent reduction in plasma insulin than rosiglitazone | nih.gov |

| Amorfrutin B | PPARγ | Partial agonism | - | High binding affinity (Kd = 19 nM) with moderate transcriptional activation (20% of rosiglitazone) | acs.org |

Pharmacokinetics and Biotransformation of Ethyl Salicylate

Hydrolysis of Ethyl Salicylate (B1505791) to Salicylic (B10762653) Acid

Ethyl salicylate, an ester formed from salicylic acid and ethanol (B145695), undergoes rapid biotransformation upon entering a biological system. patsnap.comchemicalbook.com The primary metabolic reaction is hydrolysis, which breaks the ester bond to yield its parent compounds: salicylic acid and ethanol. patsnap.combrainly.com This conversion is critical, as salicylic acid is the pharmacologically active molecule responsible for the compound's effects. patsnap.com Being less polar than salicylic acid, this compound can more readily penetrate biological membranes. patsnap.commhmedical.com The hydrolysis process can be catalyzed by acids or bases, and in biological systems, it is facilitated by specific enzymes. patsnap.combrainly.com

Role of Esterases in Biotransformation

The hydrolysis of this compound is catalyzed by a class of enzymes known as esterases. These enzymes are widely distributed throughout the body, found in blood, the liver, and other tissues. patsnap.comnih.gov Specifically, human carboxylesterases, such as hCE1 and hCE2, are key enzymes in the metabolism of many ester-containing drugs. nih.gov While hCE1 is abundant in the liver and hCE2 is prominent in the intestine, both contribute to the hydrolysis of esters. nih.gov For instance, aspirin (B1665792) (acetylsalicylic acid) is known to be hydrolyzed to salicylic acid by hCE2. nih.gov Similarly, non-specific esterases in the liver and skin are responsible for metabolizing salicylate esters. nih.govtaylorandfrancis.com This enzymatic action ensures the efficient conversion of the this compound prodrug into active salicylic acid at various sites within the body. patsnap.comresearchgate.net

Absorption and Distribution in Biological Systems

Following administration, this compound is absorbed and distributed within the body. Its chemical properties, particularly its nature as a less polar ester compared to salicylic acid, facilitate its passage across biological membranes. patsnap.com Upon oral ingestion, it is reported to be rapidly absorbed from the stomach. physiology.org Once absorbed, it is subject to the hydrolytic action of esterases in the blood and tissues, leading to systemic distribution of its metabolite, salicylic acid. patsnap.com

Dermal Absorption and Systemic Considerations

This compound is frequently used in topical formulations, where its absorption through the skin is a key pharmacokinetic consideration. patsnap.com When applied topically, the compound penetrates the skin to exert a local effect, with the potential for systemic absorption. patsnap.com The extent of dermal absorption is influenced by factors such as the formulation vehicle and whether the application site is covered (occluded). cosmeticsdesign.comnih.gov

Recent in vitro research on human skin provides specific data on the permeation of this compound. In one study, a 0.5% (w/w) this compound cream was applied to human skin samples. The results showed that the application vehicle, the specific structure of the salicylate ester, and occlusion all impact skin absorption. nih.gov Over a 24-hour period under unoccluded conditions, the total absorbed dose was 12.0% of the applied amount. nih.gov When the application was occluded, simulating coverage with a patch or bandage, the absorbed dose increased significantly to 24.7%. cosmeticsdesign.comnih.gov In these studies, the absorbed dose included both the parent this compound and its hydrolysis product, salicylic acid, confirming that metabolism occurs within the skin itself. nih.gov

| Condition | Mean Absorbed Dose (% of Applied Dose ± SE) |

|---|---|

| Unoccluded | 12.0 ± 1.0 |

| Occluded | 24.7 ± 1.3 |

Metabolic Pathways of Salicylic Acid

After this compound is hydrolyzed, the resulting salicylic acid is further metabolized through several major pathways, primarily occurring in the liver. mhmedical.comspandidos-publications.comwikipedia.org These metabolic processes convert salicylic acid into more water-soluble compounds that can be readily excreted by the kidneys. nottingham.ac.uk The three principal routes are conjugation with glycine (B1666218), glucuronidation, and oxidation. nih.govtandfonline.com

Hepatic Metabolism and Enzyme Systems

The liver is the main site for salicylic acid metabolism. wikipedia.org The metabolic pathways involve Phase I and Phase II reactions, mediated by specific enzyme systems.

Glycine Conjugation: The primary metabolic pathway for salicylic acid is conjugation with the amino acid glycine to form salicyluric acid. wikipedia.orgtandfonline.com This reaction accounts for the majority of metabolized salicylate, representing up to 75% of its elimination. wikipedia.org This process occurs within the mitochondria of liver cells and involves the enzymes ACSM2B (Xenobiotic/medium chain fatty acid: CoA ligase) and GLYAT (Glycine N-acyltransferase). tandfonline.com

Glucuronidation: Salicylic acid can be conjugated with glucuronic acid to form two types of metabolites: salicyl phenolic glucuronide and salicyl acyl glucuronide. nih.govwikipedia.org This pathway is catalyzed by a family of enzymes known as uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs). tandfonline.com Glucuronide formation accounts for a smaller portion of salicylate metabolism compared to glycine conjugation. wikipedia.org

Oxidation: A minor pathway involves the hydroxylation of salicylic acid to form dihydroxybenzoic acids. spandidos-publications.comtandfonline.com This is a Phase I reaction catalyzed by cytochrome P450 (CYP450) enzymes in the liver, such as CYP2C19. spandidos-publications.comwikipedia.org The main oxidation products are gentisic acid (2,5-dihydroxybenzoic acid) and 2,3-dihydroxybenzoic acid, which typically account for less than 1% of the metabolites. spandidos-publications.comwikipedia.org

| Pathway | Primary Metabolite(s) | Enzyme System(s) Involved | Approximate % of Metabolites |

|---|---|---|---|

| Glycine Conjugation | Salicyluric Acid | ACSM2B, GLYAT | ~75% |

| Glucuronidation | Salicyl Phenolic Glucuronide, Salicyl Acyl Glucuronide | UGTs (Uridine 5'-diphospho-glucuronosyltransferases) | ~15% (combined) |

| Oxidation | Gentisic Acid (2,5-dihydroxybenzoic acid), 2,3-dihydroxybenzoic acid | Cytochrome P450 (e.g., CYP2C19) | <1% |

Saturation Kinetics in Salicylate Metabolism

The metabolism of salicylic acid does not follow simple linear kinetics; instead, it exhibits dose-dependent or saturation kinetics. mhmedical.comuomustansiriyah.edu.iq The primary metabolic pathways, particularly the formation of salicyluric acid and salicyl phenolic glucuronide, have a limited capacity and can become saturated even at therapeutic concentrations. nih.govuomustansiriyah.edu.iq

This phenomenon is described by Michaelis-Menten kinetics. nih.gov At low concentrations, the rate of metabolism is proportional to the drug concentration (first-order kinetics). mhmedical.com However, as the concentration of salicylic acid increases, the enzymes responsible for its conjugation become saturated. mhmedical.com Once saturation occurs, the rate of metabolism becomes constant and independent of the drug concentration, a state known as zero-order kinetics. mhmedical.com This saturation of metabolic pathways means that a small increase in dose can lead to a disproportionately large increase in the plasma concentration and elimination half-life of salicylic acid. uomustansiriyah.edu.iqmdpi.com The bottleneck in the elimination process appears to be the rate of formation of the metabolites, rather than the rate of absorption. tandfonline.com

Conjugation Pathways: Salicyluric Acid and Glucuronides

Upon entering the systemic circulation, this compound is rapidly hydrolyzed by esterases in the blood and tissues, yielding its active metabolite, salicylic acid, and ethanol. patsnap.com The biotransformation of salicylic acid is a critical determinant of its pharmacokinetic profile and is primarily governed by conjugation reactions within the liver. cir-safety.org These pathways, which are capacity-limited, involve the formation of salicyluric acid and glucuronide conjugates. nih.govresearchgate.netdrugbank.com

The main metabolic routes for salicylic acid are:

Conjugation with glycine: This reaction produces salicyluric acid (SU), which is the principal metabolite. nih.govmdpi.comuri.edu

Conjugation with glucuronic acid: This process leads to the formation of two distinct metabolites: salicyl phenolic glucuronide (SPG) and salicyl acyl glucuronide (SAG). nih.govuri.edu

The formation of salicyluric acid and salicyl phenolic glucuronide is saturable, meaning that at higher concentrations of salicylic acid, the metabolic capacity of these pathways can be exceeded. nih.govdrugbank.comnih.gov This saturation follows Michaelis-Menten kinetics, leading to a dose-dependent elimination pattern. drugbank.commdpi.com At therapeutic doses, these conjugation reactions are efficient, but at higher doses, the saturation of these pathways can lead to a disproportionate increase in plasma salicylate concentrations. mdpi.cominchem.org

The enzymes responsible for glucuronidation are the UDP-glucuronosyltransferases (UGTs). A number of UGT isoforms have been identified as being capable of catalyzing the glucuronidation of salicylic acid. All tested UGTs, with the exception of UGT1A4, 2B15, and 2B17, were found to catalyze both phenolic and acyl glucuronidation of salicylic acid. nih.gov Studies have suggested that UGT2B7 is a likely catalyst for the formation of salicyl acyl glucuronide, while multiple UGTs are likely involved in the formation of salicyl phenolic glucuronide. nih.gov The ratio of phenolic to acyl glucuronide formation varies significantly among the different UGT isoforms. nih.gov

Table 1: UDP-glucuronosyltransferase (UGT) Isoforms Involved in Salicylic Acid Glucuronidation

| UGT Isoform | Catalyzes Salicylic Acid Glucuronidation | Notes |

|---|---|---|

| UGT1A1 | Yes | Formation ratio of phenolic to acyl glucuronide is 6.1. nih.gov |

| UGT1A3 | Yes | |

| UGT1A4 | No | |

| UGT1A6 | Yes | Formation ratio of phenolic to acyl glucuronide is 0.5. nih.gov |

| UGT1A7 | Yes | |

| UGT1A8 | Yes | |

| UGT1A9 | Yes | |

| UGT1A10 | Yes | |

| UGT2B4 | Yes | |

| UGT2B7 | Yes | Suggested as a likely catalyst for salicyl acyl glucuronidation. nih.gov |

| UGT2B15 | No | |

| UGT2B17 | No |

This table is generated based on data from a study screening expressed UGT enzymes for their ability to glucuronidate salicylic acid. nih.gov

Excretion Kinetics

The elimination of salicylic acid and its metabolites, derived from the hydrolysis of this compound, occurs predominantly through the kidneys via renal excretion. nih.govuri.edu The excretion kinetics are influenced by several factors, most notably urinary pH. derangedphysiology.com Alkalinization of the urine significantly enhances the renal clearance of salicylate. derangedphysiology.com For instance, one study demonstrated that increasing urinary pH from approximately 6.1 to 8.0 resulted in a more than fifteen-fold increase in the amount of salicylate excreted over a 4-hour period. derangedphysiology.com

The elimination of salicylic acid follows dose-dependent kinetics due to the saturation of its primary metabolic pathways. mdpi.com At lower, therapeutic doses, the elimination follows first-order kinetics. mdpi.com However, at higher doses, as the conjugation pathways for forming salicyluric acid and salicyl phenolic glucuronide become saturated, the elimination half-life of salicylic acid increases, and clearance is reduced. mdpi.com

Studies on the pharmacokinetics of salicylic acid following the administration of sodium salicylate in sheep have provided quantitative data on its excretion kinetics. These findings offer insights into the elimination profile of salicylic acid derived from this compound.

Table 2: Pharmacokinetic Parameters of Salicylic Acid in Sheep after Intravenous Administration of Sodium Salicylate

| Dose (mg/kg) | Elimination Half-life (T½ el) (h) | Maximum Plasma Concentration (Cmax) (µg/mL) |

|---|---|---|

| 10 | - | 2.39 ± 1.14 |

| 50 | - | 17.05 ± 6.65 |

| 100 | - | 20.82 ± 3.64 |

| 200 | 1.16 ± 0.32 | 27.72 ± 6.43 |

Data from a study on the pharmacokinetics of salicylic acid in sheep. researchgate.net The elimination half-life was reported for the highest dose.

Following oral administration of sodium salicylate in the same study, the mean bioavailability of salicylic acid was found to be 64%, with a mean elimination half-life of 1.90 ± 0.35 hours at a dose of 200 mg/kg. researchgate.net

Role of Salicylates in Plant Defense Mechanisms and Physiology

The Salicylic (B10762653) Acid Signaling Pathway in Plants

The salicylic acid (SA) signaling pathway is a cornerstone of plant immunity, initiating a complex cascade of events upon pathogen recognition that leads to the activation of defense mechanisms. frontiersin.orgpnas.org This pathway is critical for both local defense at the site of infection and the establishment of a long-lasting, broad-spectrum resistance throughout the plant. scielo.org.co

The biosynthesis of SA in plants can occur through two primary pathways, both originating from the primary metabolite chorismate: the isochorismate (IC) pathway and the phenylalanine ammonia-lyase (PAL) pathway. frontiersin.orgfrontiersin.org While the relative importance of each pathway can vary between plant species, the IC pathway is the major route for SA synthesis during immune responses in the model plant Arabidopsis. frontiersin.orgfrontiersin.org Upon pathogen recognition, the enzyme isochorismate synthase (ICS) is activated, catalyzing the conversion of chorismate to isochorismate, a key step in SA production. frontiersin.org

The perception of SA and the subsequent transduction of the signal are central to the activation of downstream defense responses. Several proteins have been identified as potential SA receptors, including the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES1 (NPR1) and its homologs, NPR3 and NPR4. frontiersin.org These proteins play a crucial role in relaying the SA signal and initiating a massive transcriptional reprogramming within the plant cell. frontiersin.org

A hallmark of the salicylic acid-mediated defense response is the induction of Systemic Acquired Resistance (SAR). scielo.org.coresearchgate.net SAR is a long-lasting, broad-spectrum immunity that is activated in tissues distant from the initial site of infection, providing protection against a wide range of pathogens. scielo.org.coapsnet.org The establishment of SAR is critically dependent on the accumulation of salicylic acid. nih.govmdpi.com

Following an initial pathogen attack, there is a local increase in SA levels, which triggers a signaling cascade that leads to the production of a mobile signal. scielo.org.co While the exact nature of the mobile signal is still under investigation, molecules such as methyl salicylate (B1505791) (MeSA) are thought to be involved in transmitting the signal from the infected to systemic, uninfected tissues. scielo.org.co In the systemic tissues, this signal is converted back to SA, leading to the activation of defense genes, including the PATHOGENESIS-RELATED (PR) genes. researchgate.netfrontiersin.org The expression of these PR proteins contributes to the enhanced state of resistance characteristic of SAR. researchgate.net Transgenic plants unable to accumulate SA are compromised in their ability to mount a SAR response, underscoring the essential role of SA in this systemic defense mechanism. nih.gov

The plant's immune response is not governed by a single linear pathway but rather by a complex network of interacting signaling molecules. The salicylic acid (SA) pathway exhibits significant crosstalk with the jasmonic acid (JA) and ethylene (B1197577) (ET) signaling pathways, which are primarily involved in defense against necrotrophic pathogens and herbivorous insects. frontiersin.orgmdpi.comzenodo.org This interplay allows the plant to fine-tune its defense strategy based on the nature of the attacking organism. frontiersin.org

Generally, the SA and JA/ET pathways are mutually antagonistic. frontiersin.orgnih.gov Activation of the SA pathway, typically in response to biotrophic pathogens, can suppress the JA/ET-dependent defense responses. nih.gov This antagonism is thought to allow the plant to prioritize the most effective defense mechanism for a given threat, thereby conserving resources. frontiersin.org For instance, SA can inhibit the expression of key enzymes in the JA biosynthesis pathway. frontiersin.org Conversely, components of the JA and ET signaling pathways can act as repressors of SA biosynthesis. nih.gov However, synergistic interactions between these pathways have also been observed under certain conditions, highlighting the complexity and context-dependency of this hormonal crosstalk. pnas.orgfrontiersin.org

At the core of the salicylic acid (SA) signaling network lies the transcriptional coactivator NONEXPRESSOR OF PATHOGENESIS-RELATED GENES1 (NPR1). frontiersin.orgfrontiersin.org NPR1 is a master regulator that is indispensable for the transduction of the SA signal and the activation of downstream defense responses, including Systemic Acquired Resistance (SAR). frontiersin.orgresearchgate.net In the absence of a pathogen threat and low SA levels, NPR1 exists as an oligomer in the cytoplasm. frontiersin.org

Upon pathogen infection and the subsequent rise in SA concentrations, the cellular redox state changes, leading to the reduction of disulfide bonds that hold the NPR1 oligomer together. This results in the release of NPR1 monomers, which then translocate to the nucleus. frontiersin.orgoup.com In the nucleus, NPR1 interacts with various transcription factors, most notably members of the TGA family of bZIP transcription factors. pnas.orgoup.com This interaction is crucial for activating the expression of a large suite of defense-related genes, including the PATHOGENESIS-RELATED (PR) genes, which are hallmarks of SA-mediated immunity. frontiersin.orgoup.com

Recent research has also revealed that NPR1 and its homologs, NPR3 and NPR4, function as SA receptors, directly binding to SA to initiate the signaling cascade. frontiersin.org Furthermore, NPR1's role extends beyond just activating gene expression; it is also involved in the crosstalk between the SA and jasmonic acid/ethylene (JA/ET) signaling pathways, acting as a key node in the plant's defense signaling network. frontiersin.org The central role of NPR1 is underscored by the fact that npr1 mutants are highly susceptible to pathogens and are unable to mount an effective SAR response. frontiersin.org

Regulation of Plant Responses to Biotic Stresses (Pathogens, Insects, Parasitic Plants)

Salicylates, with salicylic acid (SA) as the primary signaling molecule, are central to the plant's defense against a wide array of biotic stresses. frontiersin.orgzenodo.org The SA signaling pathway is a key component of the plant's innate immune system, providing protection against pathogens, influencing interactions with insects, and playing a role in the response to parasitic plants. zenodo.orgresearchgate.net

The activation of SA-dependent defenses is particularly effective against biotrophic and hemibiotrophic pathogens, which rely on living host tissue for their nutrition. zenodo.orgnih.gov Upon recognition of a pathogen, plants initiate a rapid accumulation of SA, which triggers a cascade of defense responses. frontiersin.orgpnas.org This includes the reinforcement of cell walls, the production of antimicrobial compounds, and the induction of programmed cell death in the infected cells to limit the spread of the pathogen. nih.gov A critical outcome of SA signaling is the establishment of Systemic Acquired Resistance (SAR), which provides long-lasting, broad-spectrum immunity throughout the plant. scielo.org.coresearchgate.net

In the context of parasitic plants, the role of salicylates is an emerging area of research. The interaction between a host plant and a parasitic plant involves complex signaling and recognition events, and it is likely that host defense hormones, including SA, play a role in mediating these interactions.

Modulation of Abiotic Stress Responses by Salicylates in Plants